2,6-Bis(4-(dimethylamino)benzylidene)cyclohexanone
Overview
Description
2,6-Bis(4-(dimethylamino)benzylidene)cyclohexanone is a useful research compound. Its molecular formula is C24H28N2O and its molecular weight is 360.5 g/mol. The purity is usually 95%.
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Biological Activity
2,6-Bis(4-(dimethylamino)benzylidene)cyclohexanone (commonly referred to as BZCH) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data.
Chemical Structure and Properties
The molecular formula of BZCH is , and its structure features a cyclohexanone core with two dimethylamino-substituted benzylidene groups. This unique configuration contributes to its biological activity.
Antioxidant Activity
Research has indicated that BZCH exhibits significant antioxidant properties. The compound's ability to scavenge free radicals has been demonstrated through various assays, suggesting potential applications in preventing oxidative stress-related diseases.
Antimicrobial Activity
BZCH has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have reported inhibition zones ranging from 9 to 20 mm against several bacterial strains, indicating its effectiveness as an antibacterial agent. Notably, some derivatives of BZCH displayed enhanced activity compared to traditional antibiotics like curcumin, particularly against ampicillin-resistant strains of Enterobacter cloacae .
Anti-inflammatory Properties
The anti-inflammatory potential of BZCH was evaluated using murine macrophage cell lines (RAW 264.7). Compounds derived from BZCH exhibited varying degrees of nitric oxide (NO) production inhibition, with some achieving over 50% inhibition compared to controls. This suggests that BZCH could be beneficial in treating inflammatory conditions .
The biological activity of BZCH is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's acidochromic behavior indicates that changes in pH can affect its electronic properties and, consequently, its reactivity with biological targets .
Acidochromic Behavior
BZCH demonstrates notable acidochromic properties; upon protonation in acidic environments, the compound exhibits shifts in absorption maxima that correlate with changes in biological activity. This behavior can be leveraged for targeted delivery systems in drug formulations .
Data Summary
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antibacterial properties of BZCH derivatives, compounds were tested against multiple bacterial strains. Results indicated that certain derivatives were significantly more effective than standard treatments, highlighting their potential for development into new antibiotics .
- Inflammation Model : A murine model was utilized to assess the anti-inflammatory effects of BZCH. The results demonstrated a marked reduction in inflammatory markers when treated with BZCH derivatives, suggesting their role in managing inflammation-related diseases .
Properties
IUPAC Name |
(2E,6E)-2,6-bis[[4-(dimethylamino)phenyl]methylidene]cyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c1-25(2)22-12-8-18(9-13-22)16-20-6-5-7-21(24(20)27)17-19-10-14-23(15-11-19)26(3)4/h8-17H,5-7H2,1-4H3/b20-16+,21-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJCFZUOXQVWGF-NWILIBCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)N(C)C)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/CCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18977-38-3 | |
Record name | NSC33270 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-BIS(4-(DIMETHYLAMINO)BENZYLIDENE)-1-CYCLOHEXANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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